
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring substituted with a chlorine atom at the 4-position and an amino acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the use of microwave-assisted synthesis, which allows for the rapid formation of highly substituted imidazoles from alcohols and α-hydroxyketones .
Industrial Production Methods
Industrial production methods for this compound may involve the use of ionic liquids as environmentally friendly solvents, which can facilitate the synthesis of imidazoles with high yields and minimal waste . Additionally, the use of catalysts such as zinc chloride in cycloaddition reactions can provide efficient routes to multisubstituted imidazoles .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the amino acid side chain.
Substitution: The chlorine atom on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups at the 4-position of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the chlorine substitution.
Clotrimazole: An antifungal agent with a substituted imidazole ring, used in medicine.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.
Uniqueness
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid is unique due to the presence of the chlorine atom on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C6H8ClN3O2 |
|---|---|
Molekulargewicht |
189.60 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8ClN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)/t3-/m0/s1 |
InChI-Schlüssel |
FXOGWGNGFZLIBF-VKHMYHEASA-N |
Isomerische SMILES |
C1=NC(=C(N1)C[C@@H](C(=O)O)N)Cl |
Kanonische SMILES |
C1=NC(=C(N1)CC(C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





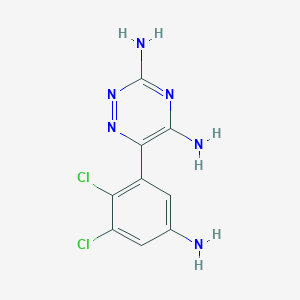
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
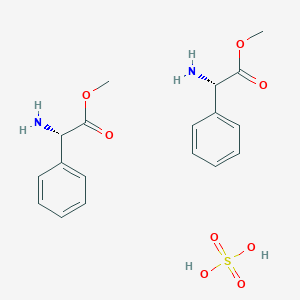
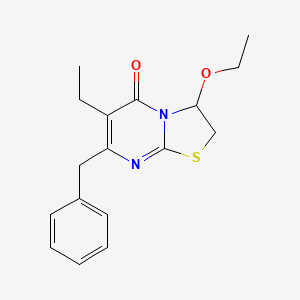

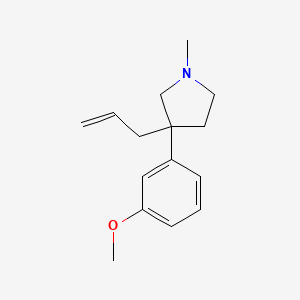
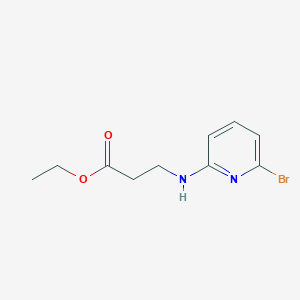
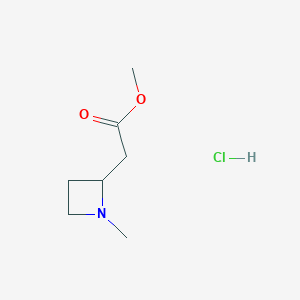
![N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide](/img/structure/B12926759.png)
